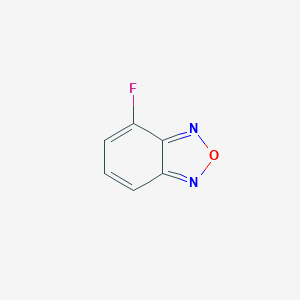

4-Fluoro-2,1,3-benzoxadiazole

Overview

Description

4-Fluoro-2,1,3-benzoxadiazole (NBD-F) is characterized as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters . It is also a fluorescent benzofurazan derivative .

Synthesis Analysis

A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent was developed. The whole analytical process was fully automated from derivatization, injection to HPLC separation and quantitation . Other studies have reported the synthesis of 2,1,3-benzoxadiazole derivatives as new fluorophores , and a new fluorogenic reagent for thiols .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,1,3-benzoxadiazole has been characterized in several studies .Chemical Reactions Analysis

NBD-F has been used as a fluorogenic labeling reagent in various chemical reactions. For instance, it has been used in the derivatization of amino acids , and in the reaction with thiols . It has also been used in the analysis of catecholamines .Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-2,1,3-benzoxadiazole is 138.10 g/mol . Its physical and chemical properties have been analyzed in several studies .Scientific Research Applications

Spectrofluorometric Assay Method for Taurine in Energy Drinks

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is used as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. The method is simple, inexpensive, sensitive, and selective. The optimal conditions for the derivatization reaction are: buffer, pH 10; 4-fluoro-7-nitro-2,1,3-benzoxadiazole concentration, 0.05%; reaction time, 30 min; temperature, 50 °C .

Analysis of Amino Acids

4-Fluoro-7-nitro-2,1,3-benzoxadiazole is used in the design of novel mixed-mode columns for the analysis of amino acids. The retention profiles of the two mixed-mode columns were evaluated using 10 proteinogenic amino acids with various chemical properties .

Microdialysis-Capillary Electrophoresis (MD-CE) Assays for Amino Acid Neurotransmitters

4-Fluoro-7-nitro-2,1,3-benzoxadiazole has been characterized as a fluorogenic labeling reagent for high speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters .

High-Performance Liquid Chromatography (HPLC) Method with Fluorescence Detection

A sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed and applied to the determination of ACTH4-9 analogue (ebiratide). 4- (N,N-Dimethylamino-sulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) was used as a fluorogenic labelling reagent .

Synthesis of Highly Fluorescent Compound Precursor

A new highly fluorescent compound precursor was synthesized based on this study considering Hammett substituent constant as parameter, the 4-phenylaminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (15), which could react with amines to produce the very intense chromophore 16 (Scheme 4), a useful tool to investigate amino acids .

Mechanism of Action

Target of Action

4-Fluoro-2,1,3-benzoxadiazole, also known as 4-Fluorobenzofurazan, is primarily used as a fluorescent labeling reagent . It is used in the detection and analysis of various biomolecules, particularly amino acid neurotransmitters .

Mode of Action

The compound works by reacting with the amino or mercapto groups of biomolecules to form corresponding derivatives . The derivatives formed are fluorescent, allowing for the detection and analysis of the biomolecules .

Biochemical Pathways

Given its use in the detection of amino acid neurotransmitters , it can be inferred that it plays a role in the pathways involving these neurotransmitters.

Result of Action

The primary result of the action of 4-Fluoro-2,1,3-benzoxadiazole is the formation of fluorescent derivatives with biomolecules, particularly amino acid neurotransmitters . This fluorescence allows for the detection and analysis of these biomolecules, contributing to various fields of research and clinical studies.

Action Environment

The action, efficacy, and stability of 4-Fluoro-2,1,3-benzoxadiazole can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, well-ventilated place . Furthermore, the compound should be kept away from heat and open flames, as it is classified as a flammable liquid .

Future Directions

properties

IUPAC Name |

4-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZQJBBZKDVVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404812 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,1,3-benzoxadiazole | |

CAS RN |

29270-55-1 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

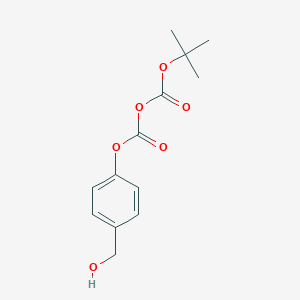

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

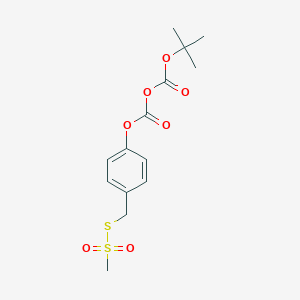

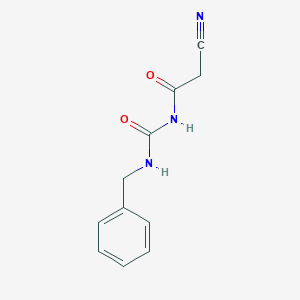

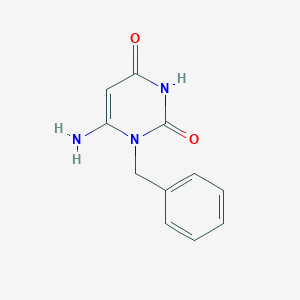

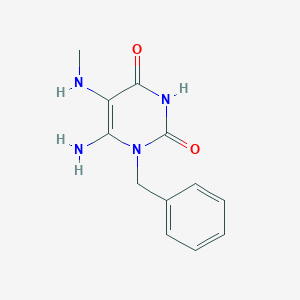

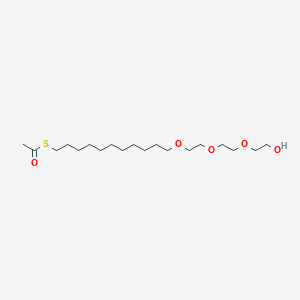

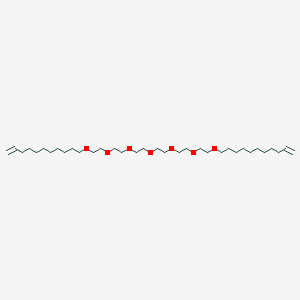

Feasible Synthetic Routes

Q & A

Q1: How is 4-fluoro-2,1,3-benzoxadiazole synthesized according to the research?

A1: The research paper describes the synthesis of 4-fluoro-2,1,3-benzoxadiazole from 2,6-difluoroaniline. [] The process involves treating 2,6-difluoroaniline with sodium azide. This reaction leads to the formation of the desired 4-fluoro-2,1,3-benzoxadiazole. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)